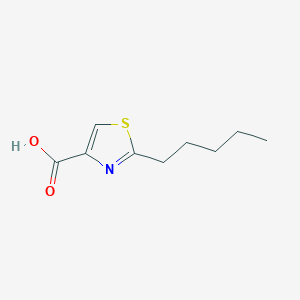

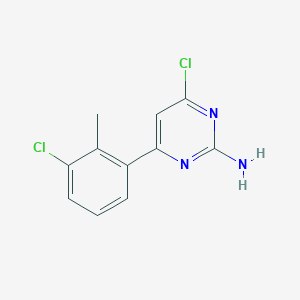

![molecular formula C16H23N3O3S B2913295 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide CAS No. 892267-04-8](/img/structure/B2913295.png)

5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide

説明

The compound "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" is a complex organic molecule belonging to the class of thieno[3,2-d]pyrimidines. These structures are known for their bioactive properties and potential therapeutic applications in the field of medicinal chemistry. The compound features a unique fusion of thienopyrimidine and pentanamide structures, which contribute to its diverse chemical and biological properties.

作用機序

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation. It has been associated with various types of cancers, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby affecting the proliferation of cancer cells . The exact interaction between the compound and its target, however, requires further investigation.

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in gene expression, particularly genes involved in cell proliferation and survival. The downstream effects of this disruption can include reduced proliferation of cancer cells and induction of apoptosis .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects are likely a result of the compound’s inhibition of the EZH2 enzyme and the subsequent disruption of histone methylation pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" typically involves the following key steps:

Formation of the Thieno[3,2-d]pyrimidine Core:

The thieno[3,2-d]pyrimidine nucleus is often synthesized via a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.

Common reagents include thiophene-2-carboxaldehyde and guanidine derivatives.

Reaction conditions often involve strong acids or bases and elevated temperatures to facilitate cyclization.

Functional Group Modification:

Post-cyclization, the functionalization of the thieno[3,2-d]pyrimidine core involves introducing the keto groups at specific positions.

Standard reagents include acylating agents and appropriate protecting groups to ensure selective modification.

Amidation Reaction:

This step is typically accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of "this compound" involves large-scale batch or continuous processes. Key considerations include:

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.

Cost-Efficient Reagents: Utilizing readily available and cost-effective reagents.

Scale-Up Strategies: Implementing strategies for efficient heat and mass transfer to ensure consistent product quality.

化学反応の分析

Types of Reactions

"5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, with common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can yield corresponding amines or alcohols, often using reagents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl or halogenated positions, with reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

Reactions involving "this compound" often employ:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Nucleophiles: Amines, thiols, alkyl halides.

Catalysts: Acidic or basic catalysts depending on the reaction requirements.

Major Products Formed

The primary products formed from these reactions include:

Oxidized Derivatives: Sulfoxides, sulfones.

Reduced Products: Amines, alcohols.

Substituted Compounds: Various thieno[3,2-d]pyrimidine derivatives with different substituents.

科学的研究の応用

"5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" has several research applications across various fields:

Chemistry

Medicinal Chemistry: The compound's unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.

Biology

Enzyme Inhibition: It is used as a probe to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways.

Medicine

Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly for targeting cancer and infectious diseases.

Industry

Materials Science: It is explored for its properties in the synthesis of novel materials, including polymers and advanced functional materials.

類似化合物との比較

Similar Compounds

5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide

5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)hexanamide

Highlighting Uniqueness

Compared to similar compounds, "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" exhibits distinct properties such as:

Higher Binding Affinity: Enhanced binding to its molecular targets.

Broader Applications: Wider range of scientific research applications.

Distinct Functional Groups: Unique functional groups contribute to its specific chemical reactivity.

特性

IUPAC Name |

5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-11(2)6-8-17-13(20)5-3-4-9-19-15(21)14-12(7-10-23-14)18-16(19)22/h7,10-11H,3-6,8-9H2,1-2H3,(H,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWKJYJKOUPECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCCN1C(=O)C2=C(C=CS2)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321100 | |

| Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

892267-04-8 | |

| Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

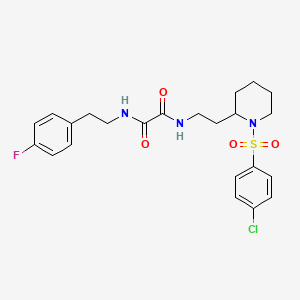

![ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2913212.png)

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)

![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2913225.png)

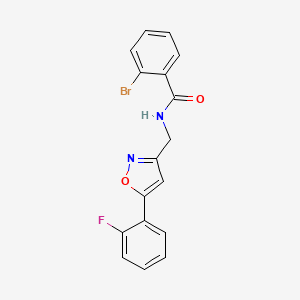

![1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2913226.png)

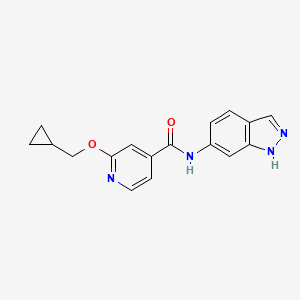

![N-(naphthalen-1-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2913228.png)

![2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2913231.png)

![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)